2-[2-(2-Methoxyethylamino)ethoxy]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methoxyethylamino)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-10-5-2-8-3-6-11-7-4-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYAPXMKFYGDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 2 2 2 Methoxyethylamino Ethoxy Ethanol and Its Precursors/derivatives
Strategies for the Construction of Oligoethylene Glycol Chains Bearing Terminal Functionalities
Controlled Oligomerization of Ethylene (B1197577) Oxide Derivatives
The ring-opening polymerization of ethylene oxide is a fundamental method for synthesizing poly(ethylene glycol) (PEG) and its shorter-chain oligomers. sigmaaldrich.com This process can be controlled to produce oligoethylene glycols with a specific number of repeating units. The reaction is typically initiated by a nucleophile, and the chain length can be managed by controlling the stoichiometry of the monomer to the initiator. acs.org For the synthesis of precursors to 2-[2-(2-Methoxyethylamino)ethoxy]ethanol, this method allows for the creation of diethylene glycol or triethylene glycol chains, which can then be functionalized. The process can be tailored to introduce specific end groups by careful selection of the initiating and terminating agents.
The general reaction for the oligomerization of ethylene oxide can be represented as follows:
This method is advantageous for producing a range of molecular weights and can be adapted for large-scale production. google.com
Synthesis via Step-Growth Polymerization of Glycol Precursors
Step-growth polymerization offers another versatile route to oligoethylene glycol chains. This method involves the reaction of bifunctional monomers, such as diols and dicarboxylic acids or their derivatives, to form dimers, trimers, and eventually longer oligomers. wikipedia.orglibretexts.org For instance, the condensation reaction between ethylene glycol and a suitable dicarboxylic acid can produce polyester (B1180765) chains, which can then be modified. libretexts.org While often used for high molecular weight polymers, the principles of step-growth polymerization can be applied to synthesize shorter, well-defined oligoethylene glycol chains by controlling the reaction conditions and stoichiometry. wikipedia.orgnumberanalytics.com
A key characteristic of step-growth polymerization is that the molecular weight of the polymer increases progressively throughout the reaction. libretexts.orgnumberanalytics.com This allows for a degree of control over the final chain length. The synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), for example, is achieved through the condensation polymerization of PEG and fumaryl (B14642384) chloride. nih.gov This demonstrates how specific functionalities can be incorporated into the glycol chain using this method.
| Polymerization Method | Monomers | Key Features |
| Controlled Oligomerization | Ethylene Oxide | - Ring-opening mechanism- Control over chain length via stoichiometry- Can introduce various end-groups |
| Step-Growth Polymerization | Bifunctional monomers (e.g., diols, diacids) | - Stepwise reaction to form oligomers- Molecular weight increases throughout the reaction- Versatile for incorporating different functional groups |
Introduction and Transformation of the Methoxyethylamino Moiety
Once the oligoethylene glycol backbone is established, the next crucial phase is the introduction and transformation of the methoxyethylamino group. This can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency and substrate compatibility.
Reductive Amination Pathways for Secondary Amine Formation
Reductive amination is a widely used and effective method for the synthesis of secondary amines. youtube.commasterorganicchemistry.com This process typically involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com For the synthesis of this compound, a precursor oligoethylene glycol with a terminal aldehyde group can be reacted with 2-methoxyethylamine.
The general scheme for reductive amination is as follows:
Targeted Synthesis of this compound and Analogous Structures
The targeted synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common and effective method for forming amine derivatives. This approach typically involves the reaction of a suitable precursor, such as a chloro-functionalized oligoether, with the primary amine, 2-methoxyethylamine.
A plausible and efficient synthetic route is the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with 2-methoxyethylamine. This reaction is analogous to the synthesis of similar amino-ethers, such as diethylaminoethoxyethanol, which is prepared by reacting 2-chloroethoxyethanol (B8538215) with diethylamine. google.com In this proposed synthesis, the chlorine atom in the chloroethoxyethanol precursor serves as a good leaving group, which is displaced by the nucleophilic amine.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions. A polar aprotic solvent is often preferred to facilitate the nucleophilic substitution.
Reaction Scheme:
Table 1: Representative Reaction Conditions for the Synthesis of Oligoether Amines
| Parameter | Condition | Rationale |
| Reactants | 2-[2-(2-chloroethoxy)ethoxy]ethanol, 2-Methoxyethylamine | Precursor with a good leaving group and the desired amine. |
| Solvent | Acetonitrile (B52724) or Dimethylformamide (DMF) | Polar aprotic solvents that facilitate SN2 reactions. |
| Base | Potassium carbonate or Triethylamine (B128534) | To neutralize the HCl byproduct and drive the reaction forward. |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | To ensure the reaction goes to completion. |
The synthesis of the precursor, 2-[2-(2-chloroethoxy)ethoxy]ethanol, can be accomplished by reacting diethylene glycol with thionyl chloride or by the controlled ethoxylation of 2-chloroethanol. chemicalbook.comgoogle.com
Purification and Isolation Methodologies for High-Purity Oligoether Amines
Achieving high purity is essential for the application of oligoether amines in various fields. The purification of this compound and similar polar, high-boiling point amines can be challenging due to their physical properties. A combination of techniques is often employed to isolate the product from unreacted starting materials, byproducts, and residual solvents.
Initial Workup: Following the reaction, an initial acid-base extraction is a common first step to separate the basic amine product from neutral or acidic impurities. The reaction mixture can be treated with a dilute acid to protonate the amine, rendering it water-soluble. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified to deprotonate the amine, which can then be extracted into an organic solvent.
Chromatographic Purification: Column chromatography is a powerful technique for separating compounds with different polarities. For polar amines like oligoether amines, silica (B1680970) gel chromatography can be effective, but challenges such as tailing and poor separation can occur due to the interaction of the basic amine with the acidic silica gel. To mitigate these issues, several strategies can be employed:
Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine or ammonia, into the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation. biotage.com
Use of Alternative Stationary Phases: Amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase to minimize the strong interactions with basic analytes. biotage.com
Table 2: Chromatographic Purification Parameters for Oligoether Amines
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | Solid adsorbent | Silica gel, Amine-functionalized silica, Alumina |
| Mobile Phase (Eluent) | Solvent system | Gradients of methanol (B129727) in dichloromethane (B109758) or ethyl acetate |
| Mobile Phase Modifier | Additive to improve separation | 0.1-1% Triethylamine or Ammonia in the eluent |
| Detection | Method to visualize separated compounds | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin (B49086) for primary/secondary amines) |
Distillation: For compounds that are thermally stable, vacuum distillation can be an effective final purification step to remove residual solvents and lower-boiling impurities. Given the likely high boiling point of this compound, high-vacuum distillation would be necessary to avoid thermal decomposition.
Crystallization: If the oligoether amine or a salt derivative is a solid, recrystallization can be an excellent method for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. For amino alcohols, crystallization can sometimes be achieved from mixtures of water and alcohol. proquest.com
Advancements in Sustainable Synthesis Protocols for Complex Ethers and Amines
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency. For the synthesis of oligoether amines, several sustainable strategies are being explored.
Catalytic Amination of Alcohols: A greener alternative to the use of halogenated precursors is the direct catalytic amination of alcohols. This "hydrogen-borrowing" or "hydrogen-transfer" methodology involves the reaction of an alcohol with an amine, where the alcohol is transiently oxidized to an aldehyde or ketone, which then reacts with the amine to form an imine. The imine is subsequently reduced to the final amine product, with water being the only byproduct. mdpi.com This approach offers high atom economy and avoids the use of stoichiometric activating agents or leaving groups.
Table 3: Comparison of Synthetic Routes for Amines
| Synthetic Route | Advantages | Disadvantages |
| Nucleophilic Substitution | Well-established, versatile | Use of halogenated precursors, formation of salt byproducts |
| Reductive Amination | High yields, mild conditions | Requires a reducing agent |
| Catalytic Amination of Alcohols | High atom economy, water as the only byproduct | Requires a catalyst, may require higher temperatures/pressures |
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. Biocatalytic approaches for the synthesis of amines and amino alcohols are gaining significant attention. For instance, transaminases can be used for the asymmetric synthesis of chiral amines from ketones. Lipases can be employed for the functionalization of polyethylene (B3416737) glycol (PEG) derivatives, which are structurally related to oligoethers. mdpi.com The use of biocatalysts can lead to highly pure products, reducing the need for extensive purification steps. Engineered amine dehydrogenases have also been developed for the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov
Use of Renewable Feedstocks: There is a growing interest in synthesizing chemicals from renewable resources. For example, bio-based starting materials like vanillin (B372448) and syringaldehyde, derived from lignin (B12514952), have been used to synthesize amine hardeners. nih.gov While not directly applicable to the synthesis of this compound, this demonstrates the potential for developing sustainable pathways for related compounds from biomass.
Chemical Reactivity and Mechanistic Investigations of 2 2 2 Methoxyethylamino Ethoxy Ethanol
Reactivity Profiling of the Secondary Amine Functionality
The secondary amine is a key reactive center in the molecule, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts both basicity and nucleophilicity, enabling a wide range of chemical transformations.
The basicity of an amine is its ability to accept a proton, a property quantified by the pKa of its conjugate acid. youtube.com For 2-[2-(2-Methoxyethylamino)ethoxy]ethanol, the nitrogen atom's lone pair is readily available for protonation. The basicity of aliphatic amines is influenced by a combination of inductive effects, steric hindrance, and solvation of the resulting ammonium (B1175870) ion. quora.comslideshare.net
Secondary amines are often more basic than primary or tertiary amines in aqueous solutions. quora.com This is attributed to a favorable balance between the electron-donating inductive effect of the two alkyl substituents, which stabilizes the positive charge of the conjugate acid, and the ability of the protonated amine to be stabilized by hydrogen bonding with solvent molecules. quora.comslideshare.net However, the structure of this compound includes two ether oxygen atoms. These atoms can exert a mild electron-withdrawing inductive effect, which would decrease the electron density on the nitrogen atom and slightly reduce its basicity compared to a simple dialkylamine like diethylamine. youtube.com
Table 1: Comparison of Conjugate Acid pKa Values for Structurally Related Amines This table provides experimental pKa values for analogous compounds to estimate the basicity of this compound. A lower pKa indicates a weaker base.
| Compound Name | Structure | pKa of Conjugate Acid | Key Structural Features |
| Diethylamine | (CH₃CH₂)₂NH | 10.9 | Simple dialkyl secondary amine |
| Ammonia | NH₃ | 9.25 | Baseline reference |
| 2-(Dimethylamino)ethanol | (CH₃)₂NCH₂CH₂OH | 9.2 | Tertiary amine with hydroxyl group |
| Morpholine (B109124) | C₄H₉NO | 8.4 | Cyclic secondary amine with ether |
Data sourced from publicly available chemical databases.
Based on these comparisons, the pKa of the conjugate acid of this compound is expected to be slightly lower than that of diethylamine, likely in the range of 9-10, reflecting the influence of the ether linkages.
The electron lone pair makes the secondary amine a potent nucleophile, enabling it to attack electron-deficient centers to form new covalent bonds.
Acylation: The amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable N-substituted amide. This is a common and high-yielding transformation for secondary amines.
Alkylation: N-alkylation of the secondary amine introduces a third substituent on the nitrogen, yielding a tertiary amine. researchgate.net This reaction typically involves an alkyl halide as the electrophile. A significant challenge in the alkylation of amino alcohols is achieving selectivity, as competitive O-alkylation of the hydroxyl group can occur. nih.gov Furthermore, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. To achieve selective mono-N-alkylation, specific strategies can be employed, such as "hydrogen borrowing" catalysis using alcohols as alkylating agents or chelation-based methods that protect and activate the amine group. organic-chemistry.orgnih.govresearchgate.net
Carbodiimide (B86325) Coupling: In the presence of a carboxylic acid and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the amine functionality participates in amide bond formation. interchim.frthermofisher.com The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org The nucleophilic secondary amine of this compound then attacks this intermediate, forming the corresponding amide and a urea (B33335) byproduct. wikipedia.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and minimize side reactions. peptide.com
Beyond the specific examples above, the secondary amine's nucleophilicity allows it to react with a diverse array of electrophiles. It can participate in nucleophilic addition reactions with aldehydes and ketones, although the resulting enamines are generally less stable than those derived from primary amines. The amine can also open strained rings like epoxides in a nucleophilic ring-opening reaction, resulting in the formation of a new carbon-nitrogen bond and a hydroxyl group. This reactivity makes it a versatile building block in the synthesis of more complex molecules.
Transformations Involving the Terminal Hydroxyl Group
The primary alcohol at the terminus of the molecule provides another site for chemical modification, offering pathways to new esters, ethers, and oxidation products.
Esterification: The terminal hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, for more sensitive substrates or higher yields, the alcohol can be reacted with a more reactive acyl chloride or acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine. google.com Such esterification reactions are fundamental for creating prodrugs, where a drug molecule with a carboxylic acid group is temporarily linked to the hydroxyl moiety to improve properties like solubility or bioavailability.
Etherification: The hydroxyl group can also be converted into an ether, most commonly via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Careful selection of reaction conditions is necessary to prevent the secondary amine from competing in the nucleophilic substitution reaction. Both esterification and etherification can be used to attach this molecule to polymer backbones or to prepare monomers for polymerization, leveraging its flexible oligoether structure.
Table 2: Selected Synthetic Transformations of the Hydroxyl and Amine Groups This table summarizes common reagents and typical products for the functionalization of this compound.
| Functional Group | Reaction Type | Reagent(s) | Typical Product |
| Secondary Amine | Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl amide |
| Secondary Amine | Alkylation | Methyl Iodide (CH₃I) | Tertiary amine |
| Secondary Amine | Carbodiimide Coupling | R-COOH, EDC | N-substituted amide |
| Hydroxyl | Esterification | Acetic Anhydride ((CH₃CO)₂O) | Acetate ester |
| Hydroxyl | Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate ester |
| Hydroxyl | Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |
Oxidation: As a primary alcohol, the terminal hydroxyl group can be oxidized to two different oxidation states. Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an anhydrous solvent will yield the corresponding aldehyde. The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will lead to the formation of a carboxylic acid. Given the presence of the secondary amine, which can also be susceptible to oxidation, a protection-oxidation-deprotection strategy may be required for certain reagents to achieve selective transformation of the alcohol.
Reduction Pathways: The alcohol moiety is already in a reduced state and is not typically susceptible to further reduction. However, its reactivity can be modified to facilitate transformations that are formally equivalent to reduction. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. google.com This activated intermediate can then undergo nucleophilic substitution with a hydride reagent (e.g., lithium aluminum hydride, LiAlH₄) to replace the tosylate group with a hydrogen atom, effectively reducing the alcohol to an alkane.
Stability and Degradation Pathways of the Ether Linkages
The ether linkages in this compound, while generally stable, are susceptible to cleavage under certain conditions, primarily through thermal and oxidative stress, as well as acidic environments.
Thermal and Oxidative Degradation: Glycol ethers, as a class, exhibit good thermal stability at moderate temperatures. However, at elevated temperatures and in the presence of oxygen, they can undergo thermal-oxidative degradation. meglobal.biznist.gov For diethylene glycol, a structurally related compound, decomposition products can include aldehydes, alcohols, and other ethers. meglobal.biz The degradation process is thought to initiate via the formation of free radicals, which then react with oxygen. nist.gov The presence of a metal, such as copper, can catalyze this degradation. nist.gov For this compound, oxidation is likely to occur at the carbon atoms adjacent to the ether oxygens, leading to the formation of hydroperoxides which can then decompose, leading to chain scission and the formation of smaller molecules like formaldehyde, formic acid, and glycolic acid derivatives. nist.gov
Acid-Catalyzed Cleavage: Ether linkages are prone to cleavage under strong acidic conditions. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com In the presence of a strong nucleophilic acid, such as hydroiodic acid (HI), the ether can be cleaved to form an alcohol and an alkyl iodide. masterorganicchemistry.com For a polyether structure like this compound, this cleavage can occur at either of the two ether bonds. The cleavage of polyethylene (B3416737) glycol ethers can be catalyzed by acidic materials like alumina (B75360) at high temperatures to produce lower molecular weight fragments. google.com Studies on polyethylene glycol derivatives have shown that neighboring ether oxygens can participate in the cleavage process, leading to the formation of cyclic oxonium ions as intermediates. missouristate.edu
| Degradation Condition | Initiating Step | Potential Products |
| Thermal/Oxidative | Free radical formation at α-carbons | Aldehydes, carboxylic acids, smaller glycol ethers |
| Acid-Catalyzed | Protonation of ether oxygen | Alcohols, alkyl halides, lower molecular weight glycols |
Elucidation of Intramolecular Cyclization and Intermolecular Association Phenomena
The presence of both an amine and a hydroxyl group on a flexible ether backbone allows for significant intramolecular and intermolecular interactions.
Intramolecular Cyclization: A prominent reaction pathway for molecules containing both amino and alcohol functionalities, such as diethanolamine (B148213), is intramolecular cyclization to form morpholine derivatives. youtube.comgoogle.com This reaction is typically acid-catalyzed and involves the dehydration of the diethanolamine structure at high temperatures. youtube.comgoogle.com For this compound, a similar intramolecular cyclization is plausible. Protonation of the terminal hydroxyl group would facilitate its departure as a water molecule, allowing the secondary amine to act as a nucleophile and attack the resulting carbocation or participate in an SN2-type reaction, leading to the formation of a substituted morpholine, specifically N-(2-methoxyethyl)morpholine.
Intermolecular Association: Amino alcohols are known to form strong intermolecular hydrogen bonds. psu.edursc.org The hydroxyl group can act as a hydrogen bond donor, while both the amino nitrogen and the ether oxygens can act as hydrogen bond acceptors. psu.edumasterorganicchemistry.com This leads to a complex network of intermolecular associations, affecting physical properties such as boiling point and viscosity. Infrared spectral studies on simpler amino alcohols have shown that the association tendency can be influenced by the strength of intramolecular hydrogen bonding. rsc.org In molecules where strong intramolecular hydrogen bonds form five- or six-membered rings, intermolecular association is reduced. psu.edu In this compound, both intramolecular hydrogen bonding between the terminal OH and the amine nitrogen, and intermolecular hydrogen bonding leading to dimers and larger aggregates are possible.
| Phenomenon | Key Structural Feature | Resulting Structure/Effect |
| Intramolecular Cyclization | Secondary amine and primary alcohol | N-(2-methoxyethyl)morpholine |
| Intermolecular Association | OH, NH, and ether oxygen groups | Hydrogen-bonded dimers and oligomers |
| Intramolecular H-Bonding | OH group and amine/ether oxygens | Chelate ring formation |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating the reaction mechanisms, transition states, and kinetics of complex molecules like this compound, where experimental studies may be challenging.
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, including the cleavage of ether linkages and reactions involving amino alcohols. frontiersin.orgacs.orgacs.org DFT calculations can be used to model the potential energy surface of a reaction, locating reactants, products, intermediates, and, most importantly, transition states. frontiersin.org
For the acid-catalyzed cleavage of the ether bonds in this compound, DFT could be employed to:
Determine the most likely site of initial protonation (amine vs. ether oxygen vs. alcohol oxygen).
Calculate the activation energy barriers for the cleavage of each of the two different C-O bonds. acs.org
Investigate the structure of the transition states, revealing whether the mechanism is more SN1-like or SN2-like. researchgate.net
Similarly, for the intramolecular cyclization to form a morpholine derivative, DFT can elucidate the reaction pathway. It can model the transition state for the ring-closing step and calculate the associated activation energy, providing insight into the feasibility of this reaction under different conditions (e.g., in the gas phase or in a solvent). frontiersin.orgnih.gov Studies on the base-catalyzed cleavage of β-O-4 ether linkages in lignin (B12514952) models have successfully used DFT to map out reaction pathways and determine activation barriers, demonstrating the power of this approach. frontiersin.orgnih.gov
| Reaction Studied by DFT | Key Information Obtained |
| Ether Cleavage | Activation energy barriers, transition state geometries |
| Intramolecular Cyclization | Reaction pathway, feasibility, transition state of ring closure |
The degradation or reaction of this compound can involve multiple, competing reaction pathways, forming a complex reaction network. Kinetic modeling is a computational approach used to simulate the time-dependent concentrations of all species in such a system. scielo.brrsc.org
This approach requires a detailed reaction mechanism, which includes all elementary reaction steps, and the rate constants for each step. The rate constants can be estimated using transition state theory combined with activation energies calculated from DFT. mdpi.com
For the thermal degradation of this compound, a kinetic model could be developed to predict the evolution of degradation products over time at various temperatures. researchgate.net This model would include steps for initiation (e.g., C-H or C-O bond homolysis), propagation (e.g., reactions with O2, hydrogen abstraction), and termination. By comparing the model's predictions with experimental data (if available), the mechanism can be refined. Kinetic modeling has been successfully applied to understand complex processes like the combustion of ethers and alcohols and acetone-butanol-ethanol (ABE) fermentation. scielo.brpolimi.it Such models are invaluable for predicting the stability and lifetime of the compound under specific operating conditions. scielo.br
Advanced Spectroscopic and Analytical Characterization for Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "2-[2-(2-Methoxyethylamino)ethoxy]ethanol". By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete assignment of the molecular structure can be achieved.
For "this compound" (C7H17NO3), the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structural motifs found in related compounds such as polyethylene (B3416737) glycols and N-substituted ethanolamines. researchgate.netnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | CH₃-O- | ~3.3 | ~59 |
| 2 | -O-CH₂-CH₂-N- | ~3.6 | ~70 |
| 3 | -O-CH₂-CH₂-N- | ~2.7 | ~52 |
| 4 | -N-CH₃ | ~2.4 | ~42 |
| 5 | -N-CH₂-CH₂-O- | ~2.6 | ~58 |
| 6 | -N-CH₂-CH₂-O- | ~3.5 | ~72 |
| 7 | -O-CH₂-CH₂-OH | ~3.7 | ~61 |
| 8 | -O-CH₂-CH₂-OH | ~3.6 | ~72 |
| - | -OH | Variable | - |
| - | -NH- | Variable | - |
To confirm the connectivity and finalize the structural assignment, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound", COSY spectra would show correlations between adjacent methylene (B1212753) protons, such as between the protons at positions 2 and 3, 5 and 6, and 7 and 8, confirming the ethylene (B1197577) glycol and ethylamine (B1201723) fragments. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu The HSQC spectrum would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.3 ppm would correlate with the carbon signal at ~59 ppm, confirming the methoxy (B1213986) group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular fragments. sdsu.educolumbia.edu Key HMBC correlations for "this compound" would include:
A correlation from the methoxy protons (position 1) to the carbon of the adjacent methylene group (position 2).
Correlations from the N-methyl protons (position 4) to the carbons of the adjacent methylene groups (positions 3 and 5).
Correlations across the ether linkages, for example, from the protons at position 3 to the carbon at position 2, and from the protons at position 6 to the carbon at position 5.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the target compound and comparing them to a known amount of an internal standard, the absolute purity can be determined with high accuracy. For "this compound", a well-resolved proton signal, such as that of the methoxy group, could be used for quantification. This methodology has been successfully applied to quantify polyethylene glycol (PEG) derivatives in complex mixtures. nih.govnih.gov In the context of isomeric impurities, qNMR can be used to determine the ratio of different isomers by comparing the integrals of their unique NMR signals.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. longdom.org For "this compound" (C7H17NO3), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. HRMS analysis would confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₁₈NO₃⁺ | 164.1281 |
The fragmentation pattern in mass spectrometry provides valuable information about the structure of a molecule. For "this compound", fragmentation is expected to occur at the ether and amine linkages. libretexts.orgmiamioh.edu Common fragmentation pathways would involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the C-O bonds in the ethoxy chains.
Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment (m/z) | Possible Structure/Loss |
|---|---|
| 118.0863 | [M+H - C₂H₅OH]⁺ |
| 102.0913 | [M+H - C₂H₅O₂]⁺ |
| 88.0757 | [CH₃NHCH₂CH₂OCH₃]⁺ |
| 74.0600 | [CH₃NHCH₂CH₂OH]⁺ |
| 45.0335 | [C₂H₅O]⁺ |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. chemrxiv.org This provides an additional dimension of separation to conventional mass spectrometry, allowing for the differentiation of isomers and conformers. semanticscholar.org For a flexible molecule like "this compound", IMS-MS can provide insights into its conformational landscape. nih.gov Different conformers of the molecule will have different collision cross-sections (CCS), leading to different drift times in the ion mobility cell. This can reveal information about the folded or extended states of the molecule in the gas phase.
Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. kurouskilab.com
For "this compound", the key functional groups are the hydroxyl (-OH), amine (-NH-), ether (C-O-C), and methoxy (-OCH₃) groups, along with the alkyl (C-H) backbone.
Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | Weak |
| N-H | Stretching | 3300-3500 (medium) | Weak |
| C-H (sp³) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |
| C-O (ether) | Stretching | 1080-1150 (strong) | Strong |
| C-N | Stretching | 1020-1250 (medium) | Medium |
| O-H | Bending | 1330-1440 (medium) | Weak |
| N-H | Bending | 1550-1650 (medium) | Weak |
The IR spectrum is expected to show a strong, broad absorption band for the O-H stretching of the alcohol group and a medium intensity band for the N-H stretching of the secondary amine. researchgate.net Strong C-H stretching bands from the alkyl chains will also be prominent. The C-O stretching of the ether linkages will give rise to a strong absorption in the fingerprint region. kurouskilab.com
The Raman spectrum would be expected to show strong signals for the C-H and C-C backbone vibrations. researchgate.net The C-O-C symmetric stretching vibration should also be Raman active. The O-H and N-H stretching vibrations are typically weak in Raman spectroscopy.
Advanced Chromatographic Separations for Complex Mixtures
Chromatographic techniques are essential for separating "this compound" from matrix components, isomers, or related impurities. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.
Due to the presence of active hydrogen atoms in its secondary amine and hydroxyl functional groups, "this compound" is not sufficiently volatile for direct analysis by gas chromatography. These polar groups can lead to poor peak shape and strong interactions with the stationary phase. researchgate.net Therefore, chemical derivatization is a mandatory step to increase its volatility and improve its chromatographic properties. jfda-online.com
Common derivatization strategies applicable to this compound involve silylation or acylation. researchgate.net
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. dntb.gov.ua This process significantly reduces the polarity and boiling point of the molecule, making it amenable to GC analysis. dntb.gov.ua The resulting TMS-derivatized product can be readily separated on a non-polar or medium-polarity capillary column.
Acylation: The introduction of acyl groups, for example through reaction with trifluoroacetic anhydride (B1165640) (TFAA), is another effective method. Fluoroacyl derivatives, in particular, enhance volatility and can improve detection sensitivity. jfda-online.com
Following separation on the GC column, the eluting derivative enters the mass spectrometer. Electron ionization (EI) would likely lead to extensive fragmentation, providing a characteristic mass spectrum that can be used for structural confirmation and library matching. The fragmentation pattern would be expected to show losses of methoxyethyl groups and other characteristic cleavages related to the ether and amine linkages. The combination of the precise retention time from the gas chromatograph and the unique mass spectrum from the mass spectrometer provides a very high degree of confidence in the identification and quantification of the analyte. nih.gov
Table 1: Hypothetical GC-MS Parameters for TMS-Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Transfer Line Temp | 280 °C |
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of "this compound" without the need for derivatization to increase volatility. However, since the compound lacks a strong chromophore, standard UV-Vis detection would provide poor sensitivity. oup.com This necessitates either derivatization to introduce a UV-active or fluorescent tag, or the use of universal detection methods.
Separation Modes: Reversed-phase HPLC (RP-HPLC) on a C18 column is a common starting point. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) to improve peak shape for the amine. akjournals.com
Detection Methods:
Derivatization with UV/Fluorescence Detection: To enhance detection sensitivity, pre-column or post-column derivatization can be employed. Reagents that react with primary or secondary amines are suitable. For instance, o-phthaldialdehyde (OPA) in the presence of a thiol reacts with primary amino groups to form highly fluorescent isoindole derivatives, though it is less reactive with secondary amines. nih.govnih.gov Other reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) react with both primary and secondary amines to yield fluorescent derivatives. dss.go.th
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can detect any analyte that is less volatile than the mobile phase. It is independent of the optical properties of the analyte, making it suitable for compounds like "this compound".
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another universal detection method that offers near-uniform response for non-volatile analytes, providing sensitive detection for this compound.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful approach. researchgate.net Using an electrospray ionization (ESI) source in positive ion mode, the analyte can be readily detected as its protonated molecular ion [M+H]⁺. LC-MS provides not only quantification but also definitive structural confirmation.
Table 2: Potential HPLC Methods for this compound
| Method | Column | Mobile Phase Example | Detection | Advantage |
| RP-HPLC with Derivatization | C18, 4.6 x 150 mm, 5 µm | A: 0.1% TFA in WaterB: Acetonitrile (Gradient) | Fluorescence (with FMOC-Cl) | High Sensitivity |
| RP-HPLC Universal Detection | C18, 4.6 x 150 mm, 5 µm | A: WaterB: Acetonitrile (Gradient) | ELSD or CAD | No derivatization needed |
| LC-MS | C18, 2.1 x 100 mm, 3.5 µm | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | ESI-MS (Positive Ion) | High Selectivity & Sensitivity |
X-ray Crystallography and Diffraction Studies (if crystalline derivatives exist)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline state. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal lattice. springernature.com By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated, revealing atomic positions, bond lengths, and bond angles with very high precision. wikipedia.org
For a non-crystalline, liquid compound like "this compound" at room temperature, direct analysis by single-crystal X-ray diffraction is not possible. The technique requires a well-ordered single crystal. mdpi.com
However, structural information could be obtained by preparing a solid, crystalline derivative. This could be achieved by reacting the compound with an appropriate reagent to form a salt or a co-crystal that crystallizes readily. For example:
Salt Formation: The secondary amine group can be protonated with a suitable acid (e.g., hydrochloric acid, picric acid) to form a crystalline salt.
Derivatization: Reaction of the hydroxyl or amine group with a rigid, planar molecule could yield a crystalline solid.
The Multifaceted Role of this compound in Polymer Science
The chemical compound this compound is emerging as a significant component in the field of advanced materials and polymer engineering. Its unique molecular structure, which features a secondary amine, ether linkages, and a primary hydroxyl group, allows it to perform dual functions. It can act as a reactive catalyst and also serve as a functional monomer or crosslinker in the synthesis of various polymers. This versatility makes it a key ingredient in the development of high-performance and environmentally conscious polymer systems, particularly in the realm of polyurethanes.
Catalysis and Reaction Engineering Applications
General Acid-Base and Nucleophilic Catalysis by the Amine Moiety
The secondary amine group is the primary source of catalytic activity in 2-[2-(2-Methoxyethylamino)ethoxy]ethanol. This amine moiety can function through two principal mechanisms: acid-base catalysis and nucleophilic catalysis.
As a Brønsted-Lowry base, the nitrogen atom's lone pair of electrons can accept a proton from a substrate, thereby increasing the substrate's nucleophilicity. This is a common activation mode in reactions like aldol (B89426) and Knoevenagel condensations. In these processes, the amine deprotonates a weakly acidic carbon-hydrogen bond adjacent to an electron-withdrawing group, generating a highly reactive enolate or carbanion intermediate.
Alternatively, the amine can act as a nucleophile, directly attacking an electrophilic center in a substrate to form a covalent intermediate. libretexts.org A classic example is the catalysis of carbonyl reactions, where the amine adds to a carbonyl group to form a carbinolamine, which then dehydrates to an iminium ion. This iminium ion is significantly more electrophilic than the original carbonyl compound, rendering it susceptible to attack by weak nucleophiles. This activation strategy is central to many organocatalytic transformations. wikipedia.org The catalytic cycle is completed by the hydrolysis of the modified intermediate, which regenerates the amine catalyst. libretexts.org
The polyether chain and terminal hydroxyl group can influence this catalytic activity by modifying the local reaction environment, affecting catalyst solubility, and potentially participating in the stabilization of transition states through hydrogen bonding.
Organocatalysis in Stereoselective Transformations
The field of asymmetric organocatalysis frequently employs chiral secondary amines to induce stereoselectivity in chemical reactions. rsc.orgnih.gov While this compound is achiral, the synthesis of a chiral analogue would create a catalyst well-suited for stereoselective transformations. Such a catalyst would belong to the valuable class of chiral amino alcohols, which are known to be effective in a wide range of asymmetric reactions. nih.govpolyu.edu.hkfrontiersin.orgnih.gov
The primary mechanisms through which chiral secondary amines induce stereoselectivity are enamine and iminium ion catalysis. wikipedia.org
Enamine Catalysis: The reaction of a chiral secondary amine with an aldehyde or ketone generates a chiral enamine. This enamine is a nucleophile that can react with an electrophile. The stereochemistry of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. acs.org
Iminium Catalysis: In reactions with α,β-unsaturated carbonyls, the chiral secondary amine forms a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, activating it for nucleophilic attack. The steric environment created by the chiral catalyst controls the facial selectivity of the attack, resulting in a stereodefined product. nih.gov
In a hypothetical chiral version of this compound, the hydroxyl group could further enhance stereocontrol by forming hydrogen bonds with the substrate or other reagents, helping to create a rigid, well-defined transition state. rsc.org This dual functionality—a stereodirecting amine and a hydrogen-bonding alcohol—is a hallmark of many successful organocatalysts. nih.gov
Development of Hybrid Catalytic Systems
The molecular structure of this compound is ideal for the development of sophisticated hybrid catalytic systems that combine its inherent properties with those of other catalytic species, such as metal complexes, or leverage immobilization for enhanced performance.
Combination with Metal Complexes for Synergistic Catalysis
A powerful strategy in modern catalysis involves the combination of an organocatalyst with a transition metal catalyst to achieve transformations that are not possible with either catalyst alone. acs.orgprinceton.edu This cooperative or synergistic catalysis can operate through several modes. rsc.org
The amine and polyether oxygen atoms of this compound can act as ligands, coordinating to a metal center to form a well-defined complex. nih.gov In this role, the ligand framework can influence the metal's electronic properties and steric environment, thereby tuning its reactivity and selectivity.
Alternatively, the amine can function as a separate catalyst that operates in concert with a metal complex. For example, in an enamine-metal synergistic reaction, the amine would generate a nucleophilic enamine from a carbonyl compound, while the metal complex would activate the electrophile. princeton.edu This simultaneous activation of both the nucleophile (raising its HOMO) and the electrophile (lowering its LUMO) dramatically accelerates the reaction rate. princeton.edu The flexible polyether chain could also assist by sequestering a metal cation, influencing the reactivity of an associated anion or the metal complex itself.
Interactive Table: Examples of Synergistic Amine-Metal Catalysis
| Reaction Type | Amine Role | Metal Catalyst Role | Representative Metal |
|---|---|---|---|
| α-Allylation of Aldehydes | Enamine formation (Nucleophile activation) | π-Allyl complex formation (Electrophile activation) | Palladium (Pd) |
| Conjugate Addition | Enamine formation | Lewis acid activation of electrophile | Copper (Cu) |
| Asymmetric [4+3] Annulations | Iminium formation (Electrophile activation) | Activation of nucleophilic partner | Transition Metals |
Immobilization Strategies for Heterogeneous Catalysis
Converting a homogeneous catalyst into a heterogeneous one offers significant practical advantages, including simplified product purification, catalyst recycling, and suitability for continuous flow processes. acs.org The terminal hydroxyl group of this compound provides a convenient anchor for its immobilization onto solid supports.
Common inorganic supports like silica (B1680970) (SiO₂) are rich in surface silanol (B1196071) (Si-OH) groups. The catalyst can be covalently tethered to the silica surface through a condensation reaction with its hydroxyl group, or more commonly, by first functionalizing the silica with an agent like 3-aminopropyltriethoxysilane (B1664141) and then reacting the catalyst. researchgate.netmst.edu The amine groups on the functionalized silica can enhance the loading and stability of immobilized metal catalysts. ui.ac.id
Once immobilized, the catalyst can be used in packed-bed reactors or as a recoverable slurry. The porous nature of supports like mesoporous silica can also introduce confinement effects, potentially influencing reaction selectivity. acs.org The performance of such heterogeneous catalysts depends on factors like catalyst loading, the length and flexibility of the linker, and the nature of the support material. acs.orgacs.org
Kinetic and Thermodynamic Aspects of Catalytic Processes
Understanding the kinetic and thermodynamic parameters of a catalytic reaction is crucial for process optimization and mechanistic elucidation. mt.com While specific data for this compound are not available, the principles governing amine-catalyzed reactions can be discussed.
Basicity and Nucleophilicity of the Amine: The pKa of the amine affects its ability to deprotonate substrates (in acid-base catalysis) and its equilibrium concentration as a free nucleophile.
Concentration of Reactants and Catalyst: Reaction rates typically depend on the concentrations of the substrates and the catalyst loading.
Temperature: Higher temperatures generally increase reaction rates according to the Arrhenius equation, but can negatively impact selectivity in asymmetric catalysis.
Thermodynamic cycles are useful tools for dissecting the free energy changes throughout a catalytic cycle. libretexts.org They can help quantify the stabilization of transition states and intermediates, providing insight into the sources of catalytic power and enantioselectivity. nih.gov
Interactive Table: Key Kinetic and Thermodynamic Parameters in Catalysis
| Parameter | Symbol | Description | Influence on Reaction |
|---|---|---|---|
| Activation Energy | ΔG‡ | The free energy barrier that must be overcome for a reaction to occur. | Lowering this barrier is the primary function of a catalyst, increasing the reaction rate. |
| Gibbs Free Energy of Reaction | ΔG° | The overall free energy change between products and reactants. | Determines the position of equilibrium; not affected by the catalyst. |
| Rate Constant | k | A proportionality constant in the rate law that relates reaction rate to reactant concentrations. | Increased by the presence of an effective catalyst. |
| Turnover Number (TON) | - | The number of substrate molecules converted per molecule of catalyst before it becomes deactivated. | A measure of catalyst lifetime and efficiency. |
| Turnover Frequency (TOF) | - | The number of substrate molecules converted per molecule of catalyst per unit time. | A measure of catalyst activity or speed. |
Supramolecular Catalysis and Artificial Enzyme Mimicry Utilizing Polyether-Amine Structures
The structure of this compound, featuring a flexible polyether backbone and a catalytically active amine group, makes it an intriguing candidate for applications in supramolecular catalysis and the design of artificial enzyme mimics. worldscientific.com
The polyether chain is an acyclic analogue of a crown ether. Crown ethers are renowned for their ability to selectively bind cations (like Na⁺, K⁺, or NH₄⁺) within their central cavity through coordination with the ether oxygen atoms. tandfonline.comwikipedia.org This host-guest binding is a fundamental principle of molecular recognition. numberanalytics.com The polyether chain of the target molecule can similarly wrap around cationic guests, bringing them into close proximity to the covalently attached amine group.
This architecture mimics the basic function of an enzyme, which uses a binding pocket (the active site) to recognize and orient a substrate for a catalytic group (an amino acid residue). wou.edu In this context, the polyether segment acts as the recognition/binding site, while the amine group serves as the catalytic site. By binding a substrate that contains a cationic group (e.g., a protonated amine), the catalyst can pre-organize the transition state, accelerating a reaction such as hydrolysis or acyl transfer. This approach, where molecular recognition is used to control reactivity, is the essence of supramolecular catalysis. researchgate.net
Such systems can exhibit enhanced reaction rates and selectivity compared to simple amine catalysts that lack a dedicated binding domain. The development of these enzyme mimics is a significant goal in chemistry, aiming to replicate the remarkable efficiency and specificity of biological catalysts in synthetic systems.
Computational Chemistry and Theoretical Modeling of 2 2 2 Methoxyethylamino Ethoxy Ethanol
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 2-[2-(2-Methoxyethylamino)ethoxy]ethanol. Such simulations would reveal the accessible conformations in different environments (e.g., in vacuum, in aqueous solution, or in a non-polar solvent), the timescale of conformational changes, and the role of intra- and intermolecular interactions in stabilizing specific geometries.
For a molecule like this compound, MD simulations would likely show a propensity for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the secondary amine, or with one of the ether oxygen atoms. This would lead to a more compact, folded conformation being significantly populated in the gas phase or in non-polar solvents. In aqueous solutions, this intramolecular hydrogen bond might be disrupted in favor of intermolecular hydrogen bonds with water molecules, leading to a more extended conformation. nih.gov
Ab Initio and Density Functional Theory (DFT) Calculations of Electronic Properties
Ab initio and Density Functional Theory (DFT) methods provide a quantum mechanical description of the electronic structure of a molecule, offering insights into its reactivity, spectroscopic properties, and intermolecular interactions.
DFT calculations would be employed to determine the electron distribution within this compound. The resulting electrostatic potential (ESP) map would highlight regions of positive and negative potential on the molecular surface. It is expected that the nitrogen and oxygen atoms would be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential, making it a prime hydrogen bond donor.
Analysis of the partial atomic charges, for instance using Natural Bond Orbital (NBO) analysis, would quantify the charge distribution. This information is crucial for developing accurate force fields for MD simulations and for understanding the molecule's dipole moment and polarizability.
DFT calculations are routinely used to predict spectroscopic properties. chemrxiv.orgnih.gov For this compound, the calculated ¹H and ¹³C NMR chemical shifts would aid in the interpretation of experimental spectra, helping to assign peaks to specific atoms within the molecule. chemrxiv.org The accuracy of these predictions is often improved by performing the calculations with an implicit solvent model to mimic the experimental conditions.
Similarly, the calculation of vibrational frequencies would allow for the assignment of bands in the infrared (IR) and Raman spectra. chemrxiv.org The predicted frequencies for the O-H, N-H, and C-O stretching modes, for example, would be sensitive to the molecule's conformation and hydrogen bonding environment.
Force Field Development and Parameterization for Larger Systems
While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their accuracy for a specific molecule like this compound can be improved through re-parameterization. nih.gov This process involves fitting the force field parameters, particularly the dihedral angle terms and partial atomic charges, to reproduce high-level quantum mechanical data or experimental results.
For this compound, a typical parameterization workflow would involve:
Performing DFT calculations to obtain the optimized geometries of various conformers and the energy profiles for rotation around key dihedral angles.
Deriving partial atomic charges from the DFT electrostatic potential.
Fitting the force field's dihedral parameters to the DFT-calculated rotational energy profiles.
Validating the new force field by comparing the results of MD simulations with available experimental data (e.g., density, heat of vaporization) for the pure liquid or for related compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural features. nih.gov For a class of compounds related to this compound, a QSPR model could be developed to predict properties such as boiling point, viscosity, or solvent capacity.
The development of a QSPR model would involve:
Assembling a dataset of molecules with known experimental values for the property of interest.
Calculating a set of molecular descriptors for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic structure.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property.
Validating the model's predictive power using an external test set of molecules.
Such a model could then be used to screen virtual libraries of related compounds to identify candidates with desired properties for specific applications, for example, as new solvents or as components in catalytic systems.
Machine Learning Approaches for Materials and Catalysis Discovery
Machine learning (ML) is increasingly being used to accelerate the discovery of new materials and catalysts. catalysis.blogresearchgate.netrsc.org In the context of this compound, ML could be applied in several ways:
Predicting Catalytic Activity: If this molecule or its derivatives are being considered as ligands or solvents in a catalytic reaction, an ML model could be trained on a dataset of similar reactions to predict the catalytic performance (e.g., yield, selectivity) based on the structure of the amine and the reaction conditions. u-tokyo.ac.jp
Discovering New Materials: ML models can be trained to predict the properties of materials, such as polymers or ionic liquids, that incorporate this compound as a building block. This could guide the synthesis of new materials with tailored properties.
Force Field Development: As mentioned earlier, ML can be used to develop highly accurate force fields for molecular simulations. ethz.ch
The success of these ML approaches is highly dependent on the availability of large, high-quality datasets for training the models. researchgate.net
Environmental Fate and Academic Studies of Degradation Pathways
Mechanisms of Biodegradation in Various Environmental Compartments (Water, Soil)
Based on studies of analogous glycol ethers, 2-[2-(2-Methoxyethylamino)ethoxy]ethanol is expected to be susceptible to biodegradation in both water and soil environments. Glycol ethers, in general, are known to be biodegradable, although rates can vary. For instance, diethylene glycol is considered to be readily biodegradable. researchgate.net Studies on ethylene (B1197577) glycol monoethyl ether (EGME), diethylene glycol monoethyl ether (DEGME), and other related compounds have demonstrated their assimilation by various bacterial strains isolated from soil and activated sludge, such as Pseudomonas sp. and Xanthobacter autotrophicus. nih.gov
While specific microbial degradation pathways for this compound have not been documented, pathways can be postulated based on studies of its structural components. The degradation of glycol ethers and amino-containing compounds typically involves several key enzymatic steps.
For the glycol ether portion of the molecule, a common initial step is the oxidation of the terminal primary alcohol group to form a carboxylic acid. Research on ethylene glycol monoethyl ether (EGME) and diethylene glycol monoethyl ether (DEGME) found that Pseudomonas sp. transformed them into ethoxyacetic acid and ethoxyglycoxyacetic acid, respectively. nih.gov Similarly, the fungus Aspergillus versicolor was found to degrade EGME to the toxic metabolite methoxyacetic acid (MAA). nih.gov This suggests a probable first step for the target compound is its oxidation to 2-[2-(2-Methoxyethylamino)ethoxy]acetic acid .
The presence of the secondary amine group introduces other potential degradation routes. Bacterial degradation of monocyclic aromatic amines often proceeds with the release of ammonia. nih.gov Furthermore, bacteria capable of degrading amino acid-containing compounds possess hydrolytic enzymes that can cleave amide bonds. nih.gov It is plausible that microbial enzymes could catalyze the cleavage of the C-N bond in this compound.
Based on these analogous pathways, a putative degradation sequence for this compound could involve:
Oxidation of the terminal alcohol to a carboxylic acid.
Subsequent cleavage of the ether linkages, potentially yielding smaller molecules like 2-(2-methoxyethylamino)ethanol and ethoxyacetic acid.
Dealkylation or deamination at the nitrogen atom, separating the methoxyethyl group from the aminoethoxyethanol backbone.
Further breakdown of these intermediates into smaller, readily metabolizable compounds.
| Analogous Compound | Kinetic Data/Observation | Reference |
|---|---|---|
| Triethylene glycol monomethyl ether (TGME) | 14% Theoretical BOD in 10 days; 23% in 20 days | nih.gov |
| Diethylene glycol (DG) | Readily biodegradable; 3 g/L degraded within 28 days | researchgate.net |
Abiotic Environmental Transformation Processes
Abiotic processes, including hydrolysis and photochemical degradation, also contribute to the transformation of chemicals in the environment.
The chemical structure of this compound, which consists of ether and amine functional groups, suggests that it is stable to hydrolysis under typical environmental conditions. Ether linkages are generally resistant to hydrolysis at ambient temperatures and environmentally relevant pH ranges (pH 5-9). nih.gov While these bonds can be cleaved under harsh laboratory conditions, such as in the presence of strong acids, these conditions are not representative of the natural environment. scbt.com Therefore, hydrolysis is not expected to be a significant environmental fate process for this compound.
In the atmosphere, the most significant transformation process for this compound is expected to be its reaction with photochemically-produced hydroxyl (OH) radicals. This is a primary degradation pathway for many volatile organic compounds.
For the structural analog TGME, the atmospheric half-life for this reaction is estimated to be 9.6 hours, indicating a relatively rapid degradation. nih.gov The presence of an amino group in the target compound is likely to accelerate this process. Studies on 2-aminoethanol (MEA) found its reaction with OH radicals to be 2-3 times faster than predicted by structure-activity relationships, with a determined rate constant of (9.2 ± 1.1)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This high reactivity is attributed to the susceptibility of the C-H bonds adjacent to the nitrogen atom to hydrogen abstraction by OH radicals. Given these findings, this compound is predicted to have a short atmospheric half-life, limiting its persistence and long-range transport in the air.
Environmental Partitioning and Transport Behavior Modeling
The partitioning and transport of a chemical in the environment are governed by its physical and chemical properties. Modeling data for close structural analogs can be used to predict the behavior of this compound. Properties such as the soil organic carbon-water partitioning coefficient (Koc), the octanol-water partition coefficient (Log Kow), and the Henry's Law constant are key indicators.
Data for the analog TGME suggest that the compound has very high mobility in soil, a low potential for bioaccumulation in aquatic organisms, and is unlikely to volatilize from water. nih.gov The high water solubility and low Log Kow of glycol ethers indicate they will predominantly reside in the aqueous phase. nih.gov
Based on the properties of TGME, this compound is expected to exhibit the following environmental behavior:
Water: High water solubility will lead it to partition preferentially into the water compartment. Volatilization from water surfaces is expected to be negligible.
Soil: A very low Koc value indicates very high mobility in soil, suggesting a potential for leaching into groundwater.
Air: A low vapor pressure and low Henry's Law constant suggest that volatilization from soil and water will be minimal, but if it enters the atmosphere, it will exist as a vapor and be degraded rapidly. nih.gov
Biota: A low estimated bioconcentration factor (BCF) suggests the potential for bioaccumulation in aquatic organisms is low. nih.gov
The presence of the secondary amine group in the target compound, compared to the ether oxygen in TGME, may slightly increase its polarity and water solubility, further reinforcing the prediction that it will be mobile in aquatic and soil systems.
| Parameter | Value (for TGME analog) | Predicted Environmental Behavior | Reference |
|---|---|---|---|
| Log P (XLogP3) | -1.0 | Low potential for bioaccumulation | nih.gov |
| Soil Partition Coefficient (Koc) | 10 (estimated) | Very high mobility in soil | nih.gov |
| Henry's Law Constant | 3.5 x 10⁻¹⁴ atm·m³/mol (estimated) | Not expected to volatilize from water/moist soil | nih.gov |
| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioconcentration | nih.gov |
Air-Water, Octanol-Water, and Soil-Water Partitioning Coefficients
Partitioning coefficients are critical for predicting the environmental distribution of a chemical. These coefficients include the octanol-water partition coefficient (Kow), the soil organic carbon-water partition coefficient (Koc), and the Henry's Law constant, which describes the partitioning between air and water.
No experimentally determined or estimated partitioning coefficients are available for this compound. However, based on its structure—which includes ether, amine, and alcohol functional groups—it is expected to be a polar and water-soluble compound.
For analogous compounds:
Octanol-Water Partitioning (Kow): Structurally similar glycol ethers, such as TGME and DEGME, exhibit low log Kow values (e.g., -1.46 for TGME), indicating they are hydrophilic and have a low potential for bioaccumulation. It is reasonable to infer that this compound would also have a low log Kow value.
Soil-Water Partitioning (Koc): A soil/sediment partition coefficient (Koc) of 10 has been estimated for the related compound TGME. nist.gov This low value suggests that TGME has high mobility in soil. nist.gov Similarly, DEGME is expected to be highly mobile in soil based on an estimated Koc of 0.353 L/kg. chemicalbook.com Given its structural similarities, this compound would also be expected to have a low Koc value, indicating a high potential for leaching through soil and into groundwater.
Air-Water Partitioning (Henry's Law Constant): For DEGME, the Henry's Law constant is estimated to be 2.9 x 10⁻³ Pa·m³/mol, which suggests that volatilization from surface waters is not a significant environmental fate process. chemicalbook.com this compound is likely to have a similarly low Henry's Law constant, indicating it will not readily partition from water to air.
Fugacity modeling of the related compound TGME predicts that if released into the environment, it would predominantly partition to water (45.9%) and soil (53.9%), with very small amounts partitioning to air (0.0657%) and sediment (0.0765%). nist.gov This distribution pattern is consistent with a chemical that has high water solubility and low volatility.
Persistence and Mobility in Environmental Systems
Persistence refers to the length of time a chemical remains in the environment, while mobility describes its ability to move within and between environmental compartments (air, water, soil).
Specific data on the persistence and mobility of this compound are not available. The following assessment is based on the behavior of analogous glycol ethers.
Persistence: Glycol ethers like TGME are known to biodegrade under aerobic conditions. nist.gov The persistence of organic compounds in the environment is a key factor in assessing their potential for long-range transport and chronic exposure. While specific half-life data is unavailable for the target compound, many similar short-chain glycol ethers are considered to be readily or inherently biodegradable. For instance, studies on the structural analog 2-(2-aminoethoxy) ethanol (AEE) indicate it is inherently biodegradable. The primary mechanism for atmospheric degradation of similar compounds is reaction with hydroxyl radicals. chemicalbook.com
Advanced Analytical Methodologies for Trace Environmental Analysis and Metabolite Identification
The detection and quantification of trace amounts of organic compounds in environmental matrices (water, soil, air) and the identification of their degradation products are essential for environmental monitoring and risk assessment.
There are no specific analytical methods published for the trace analysis of this compound or the identification of its metabolites. However, established methods for other glycol ethers and polar organic compounds would be applicable.
Trace Environmental Analysis: The analysis of similar polar compounds in environmental samples typically involves a series of steps: extraction, separation, and detection.
Extraction: For water samples, methods like purge and trap or headspace analysis can be used for volatile compounds. For semi-volatile compounds like glycol ethers, organic solvent extraction or solid-phase extraction (SPE) would be more appropriate. For solid samples like soil and sediment, Soxhlet extraction or ultrasonic extraction are common techniques. scbt.com
Separation and Detection: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a widely used technique for analyzing glycol ethers. For air samples, collection on sorbent tubes followed by thermal or solvent desorption and GC analysis is a standard method. For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), provides a powerful analytical tool. These methods offer high selectivity and sensitivity, allowing for detection at very low concentrations (µg/L or lower).
Metabolite Identification: Identifying the breakdown products (metabolites) of a compound is crucial for understanding its degradation pathway and potential toxicity. The degradation of related glycol ethers can proceed via oxidation of the alcohol group, followed by cleavage of the ether bond. For example, studies on 2-methoxyethanol have identified methoxyacetic acid and methoxyacetylglycine as major urinary metabolites in rats. Advanced analytical techniques, particularly high-resolution mass spectrometry coupled with GC or HPLC, are the primary tools for identifying unknown metabolites. By comparing the mass spectra of the parent compound and its degradation products, researchers can elucidate the chemical transformations that occur in environmental or biological systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[2-(2-Methoxyethylamino)ethoxy]ethanol, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis typically involves etherification or substitution reactions. For example, analogous compounds are synthesized by reacting amino alcohols (e.g., 2-methoxyethylamine) with ethylene glycol derivatives under controlled pH and temperature. Optimization includes:
- Using inert atmospheres to prevent oxidation .
- Employing catalysts like boron trifluoride etherate to enhance reaction efficiency .
- Purification via vacuum distillation or column chromatography to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to identify methoxy, amino, and ethoxy groups .
- FT-IR : Peaks at ~1100 cm (C-O-C ether stretch) and ~3300 cm (N-H stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis .
Q. What in vitro toxicity testing protocols are recommended for preliminary safety assessment of this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or Alamar Blue assays on human cell lines (e.g., HepG2) to assess cytotoxicity .
- Skin Irritation Tests : Follow OECD Guideline 439 with reconstructed human epidermis models .
- Exposure Controls : Implement fume hoods and PPE (gloves, lab coats) to minimize lab exposure .
Advanced Research Questions
Q. How can computational modeling predict the solvation behavior and reactivity of this compound in aqueous solutions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrogen bonding and diffusion coefficients in water .
- DFT Calculations : Analyze electron density maps (e.g., using Gaussian) to predict nucleophilic sites for substitution reactions .
- Solubility Parameters : Apply Hansen solubility parameters to optimize solvent selection for synthesis .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting enzyme inhibition results)?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
- Meta-Analysis : Systematically review literature to isolate variables (e.g., pH, temperature) causing discrepancies .
- Control Experiments : Use enzyme-negative controls and competitive inhibitors to validate specificity .
Q. How can researchers design assays to evaluate the compound’s potential as a drug delivery vehicle?
- Methodological Answer :
- Lipid Bilayer Permeability : Use fluorescence-based assays (e.g., calcein leakage) to assess membrane interaction .
- Drug Complexation Studies : Employ UV-Vis titration or isothermal calorimetry (ITC) to measure binding constants with model drugs (e.g., doxorubicin) .
- In Vitro Release Kinetics : Simulate physiological conditions (pH 7.4, 37°C) and monitor release via HPLC .
Methodological Notes
- Data Validation : Cross-reference experimental results with thermodynamic databases (e.g., NIST Chemistry WebBook) for consistency in boiling points and vapor pressures .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without institutional approval .
- Contradiction Mitigation : Use orthogonal analytical methods (e.g., NMR + IR) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
